

Spectroscopic Characterization of 2,4-Dichloro-6-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2,4-Dichloro-6-nitroaniline**, a key chemical intermediate. The following sections detail its characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular and Spectroscopic Overview

2,4-Dichloro-6-nitroaniline (CAS No: 2683-43-4) is an organic compound with the molecular formula $C_6H_4Cl_2N_2O_2$.^{[1][2]} Its structure, featuring a nitro group and two chlorine atoms on an aniline ring, gives rise to a distinct spectroscopic profile that is crucial for its identification and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Dichloro-6-nitroaniline**.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
~3400 - 3300	N-H stretching (amine)
~1600	N-H bending (amine)
~1570, ~1330	Asymmetric and symmetric N-O stretching (nitro group)
~1500 - 1400	C=C stretching (aromatic ring)
~800 - 600	C-Cl stretching
~1300	C-N stretching (aromatic amine)

Note: The specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or gas-phase). The data presented here is a general representation based on typical spectra.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.0	Singlet	1H	Aromatic Proton
~7.2 - 7.6	Singlet	1H	Aromatic Proton
~5.0 - 6.0	Broad Singlet	2H	Amine Protons (-NH ₂)

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~145 - 150	C-NH ₂
~130 - 135	C-NO ₂
~120 - 130	C-Cl
~115 - 125	C-H

Solvent: Chloroform-d (CDCl_3). The specific shifts and number of signals depend on the symmetry of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
~206, ~208, ~210	Molecular ion peaks ($[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$) due to chlorine isotopes (^{35}Cl and ^{37}Cl)
~160, ~162	Fragment ion from the loss of NO_2
~125	Fragment ion from the loss of NO_2 and Cl

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[\[2\]](#)

Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent	Interpretation
~240, ~322	Ethanol	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the aromatic system substituted with chromophoric groups. [3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2,4-Dichloro-6-nitroaniline**.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dry **2,4-Dichloro-6-nitroaniline** with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

- Transfer the powder into a pellet die.
- Pellet Formation:
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve 5-10 mg of **2,4-Dichloro-6-nitroaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

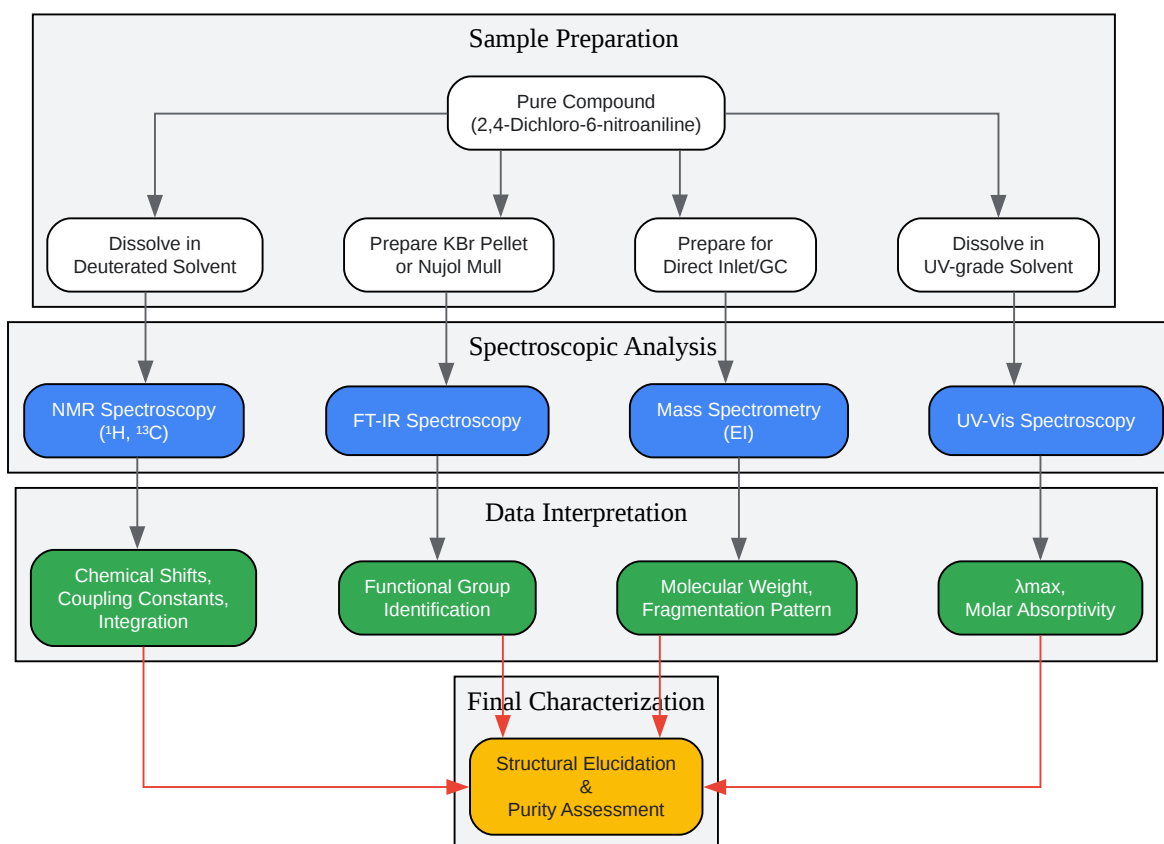
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of **2,4-Dichloro-6-nitroaniline** in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.

- Fill one cuvette with the pure solvent to be used as a reference (blank).
- Fill a second cuvette with the sample solution.
- Scan the sample over a wavelength range of approximately 200-800 nm to identify the λ_{max} values.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2,4-Dichloro-6-nitroaniline**.



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Caption: Workflow for the spectroscopic characterization of an organic compound.

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